molecular formula C12H21BN2 B14426120 N,N-Dimethyl-N'-(2-methylpropyl)-1-phenylboranediamine CAS No. 79867-00-8

N,N-Dimethyl-N'-(2-methylpropyl)-1-phenylboranediamine

Katalognummer: B14426120
CAS-Nummer: 79867-00-8
Molekulargewicht: 204.12 g/mol
InChI-Schlüssel: JZJIPRSCIQRJMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine is an organic compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of a boron atom bonded to a phenyl group and two nitrogen atoms, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine typically involves the reaction of phenylboronic acid with N,N-dimethylamine and 2-methylpropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include heating the mixture to a temperature of around 80-100°C and maintaining it under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylamine: Lacks the boron atom, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylborane: Similar structure but different functional groups attached to the boron atom.

    N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine derivatives: Compounds with additional substituents on the phenyl or amine groups.

Uniqueness

N,N-Dimethyl-N’-(2-methylpropyl)-1-phenylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential biological activity. The combination of boron with amine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

79867-00-8

Molekularformel

C12H21BN2

Molekulargewicht

204.12 g/mol

IUPAC-Name

N-[dimethylamino(phenyl)boranyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H21BN2/c1-11(2)10-14-13(15(3)4)12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3

InChI-Schlüssel

JZJIPRSCIQRJMS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1)(NCC(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.